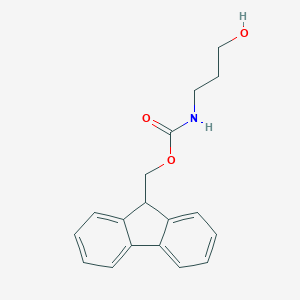

Fmoc-beta-alaninol

Description

BenchChem offers high-quality Fmoc-beta-alaninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-alaninol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371398 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157887-82-6 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-beta-alaninol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of Fmoc-beta-alaninol, a key building block in modern peptide synthesis and drug discovery.

Core Chemical Properties and Structure

Fmoc-beta-alaninol, also known as Fmoc-3-aminopropanol or Fmoc-β-Ala-ol, is a derivative of the non-proteinogenic amino acid β-alanine.[] The molecule features a primary alcohol functional group and a β-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it allows for the stepwise and controlled assembly of peptide chains.[2][3]

The Fmoc group is notably stable under acidic conditions but can be readily removed with mild bases, such as piperidine, through a β-elimination mechanism.[4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the widely used Fmoc-based SPPS strategy.[4]

Quantitative Chemical Data

| Property | Value | Source(s) |

| CAS Number | 157887-82-6 | [2][5] |

| Molecular Formula | C₁₈H₁₉NO₃ | [][2][5] |

| Molecular Weight | 297.35 g/mol | [5] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 124-126 °C | [5] |

| Boiling Point | 518.9 ± 33.0 °C (Predicted) | [5] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [5] |

| Storage Temperature | 2-8°C | [5] |

Chemical Structure

The structure of Fmoc-beta-alaninol consists of three key components:

-

The Fluorenylmethoxycarbonyl (Fmoc) Group: This large, aromatic protecting group is attached to the nitrogen atom of the amino group. Its primary function is to prevent unintended reactions at the N-terminus during peptide synthesis.

-

The Beta-Alanine Backbone: Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon, in beta-alanine and its derivatives, the amino group is attached to the beta-carbon. This results in a more flexible peptide backbone when incorporated.

-

The Hydroxyl Group: The presence of a primary alcohol (-OH) at the end of the propyl chain, instead of a carboxylic acid, distinguishes it from Fmoc-beta-alanine. This hydroxyl group can be a site for further chemical modifications or can influence the overall properties of the resulting peptide.

Experimental Protocols

While specific, detailed protocols for the synthesis of Fmoc-beta-alaninol are not abundantly available in the provided search results, a general procedure can be inferred from the standard methods for Fmoc protection of amines. The synthesis would involve the reaction of 3-amino-1-propanol with an Fmoc-donating reagent.

Synthesis of Fmoc-beta-alaninol from 3-Amino-1-propanol

This protocol is based on the general principles of Schotten-Baumann conditions for Fmoc protection.[6]

Materials:

-

3-Amino-1-propanol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)[6]

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and Water (or another suitable solvent system)

-

Diethyl ether or Ethyl acetate for extraction

-

Hydrochloric acid (HCl) for acidification

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve 3-amino-1-propanol in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

-

Cool the amine solution in an ice bath and slowly add the Fmoc-reagent solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate to remove impurities.

-

Acidify the aqueous layer with dilute HCl to a slightly acidic pH.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude Fmoc-beta-alaninol by recrystallization or column chromatography.

Note: The use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement.[7][8][9] Careful control of reaction conditions and stoichiometry is crucial to minimize this side reaction.[6]

Applications in Research and Drug Development

Fmoc-beta-alaninol is a valuable building block in the synthesis of peptides and peptidomimetics.[] Its incorporation can introduce unique structural and functional properties into the resulting molecules.

-

Peptide Synthesis: As an Fmoc-protected amino alcohol, it is used in SPPS to introduce a hydroxypropyl functionality at a specific position in a peptide sequence. This can be used to create modified peptides with altered solubility, stability, or binding characteristics.[2][3]

-

Drug Discovery: The introduction of non-standard amino acids like β-alanine derivatives is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced resistance to enzymatic degradation.[2]

-

Bioconjugation: The terminal hydroxyl group of Fmoc-beta-alaninol can serve as a handle for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[2][3]

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an Fmoc-beta-alaninol residue into a growing peptide chain during SPPS.

This workflow highlights the key steps in a single cycle of peptide elongation using Fmoc-beta-alaninol. The process begins with a resin-bound peptide chain that has a free amino group. The Fmoc-beta-alaninol is then activated and coupled to this free amine. Subsequent washing, optional capping of unreacted sites, and finally, the removal of the Fmoc group from the newly added residue prepares the peptide chain for the next coupling cycle.

References

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. FMOC-BETA-ALANINOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Beta-Alaninol: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

Fmoc-beta-alaninol is a versatile building block and linker molecule widely employed in chemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a primary alcohol, enables its application in the synthesis of modified peptides and complex bioconjugates. This technical guide provides an in-depth overview of the core research applications of Fmoc-beta-alaninol, tailored for researchers, scientists, and professionals in drug development.

Core Applications in Research

The primary utility of Fmoc-beta-alaninol in research can be broadly categorized into two main areas: the synthesis of C-terminally modified peptides and its use as a flexible linker in bioconjugation.

Synthesis of C-Terminal Peptide Alcohols

Fmoc-beta-alaninol serves as a key starting material for the solid-phase synthesis of peptides with a C-terminal alcohol, known as peptide alcohols. These modified peptides are of significant interest for several reasons:

-

Precursors to Peptide Aldehydes: Peptide alcohols can be readily oxidized to the corresponding peptide aldehydes, which are potent inhibitors of various proteases. This makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

-

Enhanced Biological Activity and Stability: The modification of the C-terminal carboxylic acid to an alcohol can alter the peptide's pharmacokinetic properties, such as its metabolic stability and membrane permeability. In some cases, this modification can lead to enhanced biological activity.[1]

-

Structural Scaffolds: The terminal hydroxyl group can serve as a handle for further chemical modifications, allowing for the creation of more complex peptide-based molecules.

Flexible Linker in Bioconjugation and Drug Delivery

The bifunctional nature of Fmoc-beta-alaninol makes it an ideal linker for connecting different molecular entities. The Fmoc-protected amine allows for its incorporation into a peptide chain via standard solid-phase peptide synthesis (SPPS), while the hydroxyl group can be used for conjugation to other molecules.

-

PROTACs and Antibody-Drug Conjugates (ADCs): In the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs, the linker plays a critical role in connecting the targeting moiety (e.g., a peptide or antibody) to the therapeutic payload (e.g., a small molecule drug or a cytotoxic agent). Fmoc-beta-alaninol can be incorporated into the linker structure to provide flexibility, which is often crucial for optimal biological activity.

-

Labeling and Imaging Agents: The hydroxyl group can be derivatized to attach fluorescent dyes, radioisotopes, or other imaging agents to peptides, enabling their use in diagnostic and research applications.

Data Presentation

While specific quantitative data for the use of Fmoc-beta-alaninol is not extensively tabulated in the available literature, the following table provides a representative summary of typical outcomes for the synthesis of C-terminal modified peptides using amino alcohol building blocks in Fmoc-SPPS.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >95% | Dependent on coupling reagents and steric hindrance. |

| Purity (crude) | 50-80% | Highly sequence-dependent. |

| Final Yield (after purification) | 10-40% | Varies with peptide length and hydrophobicity. |

| Characterization Methods | LC-MS, HPLC, NMR | Standard methods for peptide analysis. |

Experimental Protocols

The following is a generalized, representative protocol for the incorporation of an amino alcohol, such as Fmoc-beta-alaninol, at the C-terminus of a peptide using manual solid-phase peptide synthesis.

Protocol: Manual Solid-Phase Synthesis of a C-Terminal Peptide Alcohol

1. Resin Preparation and Swelling:

- Start with a suitable resin for peptide acid synthesis (e.g., 2-Chlorotrityl chloride resin).

- Place the resin in a reaction vessel and wash with Dichloromethane (DCM) (3 x 5 mL).

- Swell the resin in DCM for 30 minutes.

2. Loading of the First Amino Acid (Fmoc-beta-alaninol):

- Dissolve Fmoc-beta-alaninol (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DCM.

- Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

- To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

- Wash the resin with DCM (3 x 5 mL) and N,N-Dimethylformamide (DMF) (3 x 5 mL).

3. Fmoc-Deprotection:

- Treat the resin with 20% piperidine in DMF (2 x 10 min).

- Wash the resin with DMF (5 x 5 mL).

4. Peptide Chain Elongation (Coupling of Subsequent Amino Acids):

- Dissolve the next Fmoc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

- Add the coupling solution to the resin and agitate for 1-2 hours.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

- Wash the resin with DMF (5 x 5 mL).

- Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

- Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Characterization:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide alcohol by LC-MS and/or NMR to confirm its identity and purity.

Mandatory Visualizations

Caption: Experimental workflow for solid-phase synthesis of a C-terminal peptide alcohol.

Caption: Logical relationship of Fmoc-beta-alaninol as a linker in a peptide-drug conjugate.

References

Fmoc-beta-alaninol: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides essential technical information on Fmoc-beta-alaninol, a key building block in peptide and peptidomimetic synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

Fmoc-beta-alaninol, also known as (9H-Fluoren-9-yl)methyl (3-hydroxypropyl)carbamate, is an N-Fmoc protected β-amino alcohol. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection strategies, making it a valuable reagent in the synthesis of modified peptides and other complex organic molecules.[]

| Property | Value | Reference |

| CAS Number | 157887-82-6 | [2] |

| Molecular Formula | C₁₈H₁₉NO₃ | [2] |

| Molecular Weight | 297.4 g/mol | [2] |

| Appearance | White powder | [][2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [][2] |

| Synonyms | Fmoc-3-aminopropanol, Fmoc-β-Ala-ol, 3-(Fmoc-amino)-1-propanol | [][2] |

Applications in Research and Development

Fmoc-beta-alaninol is a versatile compound with several key applications in scientific research and drug development:

-

Peptide Synthesis: It serves as a crucial building block for the synthesis of peptides and peptidomimetics.[] The primary alcohol group allows for further modification or for the creation of peptide analogs with altered pharmacokinetic properties. The Fmoc protecting group is central to its utility in SPPS, enabling the stepwise addition of amino acids to a growing peptide chain.[2]

-

Drug Development: This compound is utilized in the development of pharmaceutical compounds, including the creation of prodrugs to improve bioavailability and therapeutic effectiveness.[2] Its incorporation into peptide structures can enhance solubility and improve the pharmacokinetic profile of drug candidates.[2]

-

Bioconjugation: Fmoc-beta-alaninol can be used in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. This is a critical technique in the development of diagnostics and targeted therapeutics.[2]

-

Linkers and Spacers: The structure of Fmoc-beta-alaninol makes it suitable for use in constructing linkers and spacers in more complex molecular architectures.[]

Experimental Protocols: Fmoc-beta-alaninol in Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a generalized methodology for the use of Fmoc-beta-alaninol as a building block in Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin, typically for at least 30 minutes to an hour at room temperature with gentle agitation.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Initial Wash: After swelling, drain the DMF and wash the resin multiple times with DMF.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Allow the reaction to proceed for 5-10 minutes with agitation.

-

Second Deprotection: Drain the piperidine solution and repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored qualitatively using a Kaiser test, which will give a positive result (blue color) in the presence of a free primary amine.

Caption: Workflow for the Fmoc deprotection step in SPPS.

Coupling of Fmoc-beta-alaninol

This protocol describes the activation and coupling of Fmoc-beta-alaninol to the deprotected resin-bound peptide.

-

Activation: In a separate vessel, dissolve Fmoc-beta-alaninol (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to activate the Fmoc-beta-alaninol.

-

Coupling: Add the activated Fmoc-beta-alaninol solution to the deprotected resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a Kaiser test; a negative result (yellow/colorless) indicates that all free amines have reacted.

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: General workflow for the activation and coupling of Fmoc-beta-alaninol in SPPS.

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed. The specific cleavage cocktail will depend on the resin and the amino acids present in the peptide sequence. A common cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

This technical guide provides a foundational understanding of Fmoc-beta-alaninol and its application in peptide synthesis. Researchers should consult relevant literature for specific applications and optimization of the described protocols.

References

Navigating the Physicochemical Landscape of Fmoc-beta-alaninol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-alaninol, a key building block in the synthesis of modified peptides and peptidomimetics, offers unique structural properties for drug discovery and development. Its utility, however, is intrinsically linked to its physicochemical characteristics, primarily its solubility in various solvent systems and its stability under diverse experimental conditions. This in-depth technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of Fmoc-beta-alaninol, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.

While specific quantitative data for Fmoc-beta-alaninol is not extensively available in peer-reviewed literature, this guide extrapolates from data on structurally similar Fmoc-protected amino acids and the well-documented behavior of the Fmoc protecting group.

Core Concepts: Understanding the Physicochemical Behavior

The solubility and stability of Fmoc-beta-alaninol are dictated by the interplay of its molecular components: the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the polar beta-alaninol backbone. The Fmoc group generally imparts good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1] However, the hydroxyl group of the alaninol moiety can influence its polarity and potential for hydrogen bonding.

Stability is primarily governed by the lability of the Fmoc group, which is susceptible to cleavage under basic conditions.[2] Understanding these fundamental principles is crucial for optimizing reaction conditions, purification protocols, and storage of this valuable synthetic intermediate.

Data Presentation: Solubility and Stability Profiles

Due to the limited availability of specific quantitative data for Fmoc-beta-alaninol, the following tables provide a generalized overview based on closely related compounds and the known chemistry of the Fmoc group. Researchers are strongly encouraged to determine these parameters empirically for their specific applications using the protocols provided herein.

Table 1: Generalized Solubility of Fmoc-Protected Amino Alcohols

| Solvent | Solvent Type | Expected Solubility of Fmoc-beta-alaninol | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for solid-phase peptide synthesis (SPPS); Fmoc-amino acids are generally very soluble.[1][3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF with similar solvating properties for Fmoc-amino acids.[1] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong solvent for many organic compounds, including Fmoc-protected amino acids. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | A common solvent in organic synthesis; Fmoc-beta-alanine is reported to be highly soluble.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | May be used, but generally less effective for highly polar solutes compared to DMF or NMP. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Often used in HPLC; solubility can be concentration-dependent. |

| Methanol (MeOH) | Polar Protic | Soluble | Fmoc-beta-alanine is reported to be highly soluble.[4] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions. |

Table 2: General Stability of the Fmoc Group (Applicable to Fmoc-beta-alaninol)

| Condition | Stability | Notes |

| pH | ||

| Acidic (e.g., TFA) | Stable | The Fmoc group is stable to acidic conditions used for the cleavage of other protecting groups like Boc.[2][5] |

| Neutral | Generally Stable | Stable for extended periods in the absence of nucleophiles. |

| Basic (e.g., Piperidine) | Labile | Rapidly cleaved by secondary amines like piperidine (typically 20% in DMF), which is the standard method for its removal in SPPS.[2][5] |

| Basic (e.g., Tertiary Amines like DIEA) | Limited Stability | Can be slowly cleaved by tertiary amines, with the rate depending on the base concentration, solvent, and temperature.[6] |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Recommended storage condition for solid compound and solutions.[7] Solutions in DMF are reported to be stable for at least a week, but not more than two.[5] |

| Room Temperature | Moderately Stable | Solid is generally stable. Solutions may degrade over time. |

| Elevated Temperatures | Unstable | Thermal cleavage can occur at higher temperatures. |

| Other | ||

| Light | Generally Stable | No specific light sensitivity is commonly reported, but protection from light is good practice for long-term storage. |

| Catalytic Hydrogenation | Unstable | The Fmoc group is not compatible with catalytic hydrogenation conditions.[5] |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the solubility and stability of Fmoc-beta-alaninol.

Protocol 1: Determination of Solubility via the Shake-Flask Method with HPLC Analysis

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of Fmoc-beta-alaninol in a specific organic solvent at a defined temperature.

Materials:

-

Fmoc-beta-alaninol (solid, high purity)

-

Solvent of interest (e.g., DMF, NMP, DCM, ACN)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of Fmoc-beta-alaninol in the solvent of interest at known concentrations (e.g., ranging from 0.01 mg/mL to 1 mg/mL).

-

These standards will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Fmoc-beta-alaninol to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Protocol 2: Assessment of Stability

This protocol outlines a general method to assess the stability of Fmoc-beta-alaninol under various conditions.

Objective: To evaluate the degradation of Fmoc-beta-alaninol over time when exposed to different conditions (e.g., pH, temperature, light).

Materials:

-

Fmoc-beta-alaninol

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Organic solvents (e.g., DMF, ACN)

-

Incubators or water baths set to different temperatures (e.g., 4 °C, 25 °C, 40 °C)

-

Photostability chamber or light source

-

HPLC system with a UV detector

-

Vials (clear and amber)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of Fmoc-beta-alaninol in a suitable solvent (e.g., ACN).

-

For pH stability, dilute the stock solution into aqueous buffers of different pH values to a final known concentration.

-

For temperature stability, prepare solutions in a chosen solvent (e.g., DMF) and aliquot into vials.

-

For photostability, prepare solutions in a chosen solvent and aliquot into both clear and amber vials.

-

-

Incubation:

-

pH Stability: Store the vials containing the buffered solutions at a constant temperature (e.g., 25 °C).

-

Temperature Stability: Place the vials in incubators or water baths at the selected temperatures.

-

Photostability: Place the clear and amber vials in a photostability chamber or under a controlled light source. The amber vials serve as dark controls.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Use a suitable HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile gradient) to separate the parent Fmoc-beta-alaninol from any degradation products.

-

Monitor the peak area of the Fmoc-beta-alaninol peak at each time point.

-

-

Data Analysis:

-

Calculate the percentage of Fmoc-beta-alaninol remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation rate under each condition.

-

Identify any major degradation products by comparing the chromatograms over time.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Fmoc-beta-alaninol, crucial for its effective use in research and development. While specific quantitative data is sparse, the provided generalized data, detailed experimental protocols, and visual workflows offer a robust framework for scientists to empirically determine these critical parameters. By carefully considering the physicochemical properties of Fmoc-beta-alaninol, researchers can optimize their synthetic strategies, ensure the integrity of their compounds, and accelerate the development of novel peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 7. chemimpex.com [chemimpex.com]

The Versatility of Fmoc-beta-alaninol: A Technical Guide for Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the diverse array of available synthons, N-α-Fmoc-β-alaninol has emerged as a critical and versatile tool, particularly in the realms of peptide and peptidomimetic chemistry. Its unique structural features—a primary alcohol and a fluorenylmethoxycarbonyl (Fmoc)-protected β-amino group—offer a gateway to novel molecular architectures with enhanced biological properties.

This technical guide provides an in-depth exploration of Fmoc-beta-alaninol's role as a foundational building block. We will delve into its applications, present key quantitative data, and provide detailed experimental protocols for its incorporation into synthetic workflows.

Core Applications in Synthesis

Fmoc-beta-alaninol serves as a valuable precursor in several key areas of synthetic chemistry:

-

Peptidomimetic and β-Peptide Synthesis: The β-amino acid backbone of Fmoc-beta-alaninol is instrumental in the construction of peptidomimetics and β-peptides. These structures often exhibit enhanced proteolytic stability compared to their α-peptide counterparts, a crucial attribute for the development of therapeutic peptides.[1] The primary alcohol can be further functionalized to introduce diverse chemical moieties.

-

Linkers and Spacers in Bioconjugation: The linear, three-carbon backbone of β-alaninol makes it an ideal spacer for connecting different molecular entities, such as a peptide and a fluorescent dye or a drug molecule.[2] The Fmoc-protected amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the terminal hydroxyl group provides a reactive handle for subsequent conjugation.

-

Synthesis of C-Terminal Modified Peptides: Fmoc-beta-alaninol is a key starting material for the synthesis of peptide alcohols and, subsequently, peptide aldehydes. Peptide aldehydes are a class of potent enzyme inhibitors, particularly for proteases.[3][4] The synthesis of these C-terminally modified peptides often involves the oxidation of a resin-bound peptide alcohol derived from Fmoc-beta-alaninol.[3][5]

-

Combinatorial Chemistry and Drug Discovery: The versatility of Fmoc-beta-alaninol makes it a valuable building block in the generation of combinatorial libraries for drug discovery.[2] Its ability to introduce structural diversity can lead to the identification of novel ligands and inhibitors for various biological targets.

Quantitative Data Summary

The efficiency of incorporating Fmoc-beta-alaninol and the outcomes of subsequent reactions are critical for synthetic planning. The following tables summarize key quantitative data derived from literature and supplier information.

| Parameter | Value | Reference |

| Purity (HPLC) | ≥ 99% | [3] |

| Molecular Formula | C₁₈H₁₉NO₃ | [3] |

| Molecular Weight | 297.4 g/mol | [3] |

| Melting Point | 142-147 °C |

Experimental Protocols

The successful incorporation of Fmoc-beta-alaninol into a synthetic scheme relies on optimized experimental procedures. Below are detailed protocols for key steps in its utilization.

Loading of Fmoc-beta-alaninol onto DHP HM Resin

This protocol is specifically for the attachment of Fmoc-amino alcohols to a dihydropyran-functionalized resin, which is suitable for the synthesis of C-terminal peptide alcohols.

Materials:

-

DHP HM resin

-

Fmoc-beta-alaninol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dry 1,2-dichloroethane (DCE)

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Pre-swell the DHP HM resin in dry DCE for 1 hour.

-

Dissolve Fmoc-beta-alaninol (3 equivalents relative to resin loading) in dry DCE containing PPTS (1.5 equivalents).

-

Add the solution from step 2 to the swollen resin.

-

Allow the reaction to proceed overnight at 80°C with gentle agitation under a nitrogen atmosphere.

-

Quench the reaction by adding pyridine (~5 mL/g of resin).

-

Isolate the resin by filtration and wash sequentially with DMF, DCM, and hexane.

-

Dry the resin overnight under vacuum.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Once Fmoc-beta-alaninol is loaded onto the resin, the peptide chain can be elongated using standard Fmoc-SPPS protocols.

a) Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes (2 x 5-10 min cycles are common).

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

b) Amino Acid Coupling:

-

Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Workflow for a Single SPPS Cycle:

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Oxidation of Resin-Bound Peptide Alcohol to Peptide Aldehyde

This procedure outlines a mild oxidation of the C-terminal alcohol to the corresponding aldehyde, a key step in synthesizing peptide aldehyde inhibitors.

Materials:

-

Peptide-alcohol-on-resin

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., SO₃-pyridine complex)

-

Dry DCM

Procedure:

-

Swell the peptide-alcohol-on-resin in dry DCM.

-

Add a solution of the mild oxidizing agent (e.g., 3-5 equivalents of DMP) in dry DCM.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Filter the resin and wash thoroughly with DCM to remove the oxidant and byproducts.

-

The resulting peptide-aldehyde-on-resin can then be cleaved from the solid support.

Logical Pathway: From Building Block to Bioactive Molecule

The synthetic utility of Fmoc-beta-alaninol can be visualized as a branching pathway leading to various classes of molecules with significant biological and research applications.

Caption: Synthetic pathways originating from Fmoc-beta-alaninol.

Conclusion

Fmoc-beta-alaninol stands out as a highly adaptable building block in modern synthetic chemistry. Its integration into solid-phase synthesis is straightforward, and its unique structure opens doors to the creation of peptidomimetics with improved therapeutic potential, C-terminally modified peptides such as potent enzyme inhibitors, and functionalized bioconjugates. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize Fmoc-beta-alaninol in their synthetic endeavors, ultimately accelerating the discovery and development of novel and impactful molecules.

References

- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fmoc Protecting Group in Beta-Alaninol for Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-alaninol, a key building block in modern peptide synthesis and drug development, offers researchers a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of Fmoc-beta-alaninol, including its chemical properties, detailed experimental protocols for its synthesis and deprotection, and a summary of its key analytical data.

Core Concepts: The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions, allowing for orthogonal protection strategies where other protecting groups, such as Boc (tert-butyloxycarbonyl), can be selectively removed with acid.

The Fmoc group is introduced to the nitrogen atom of beta-alaninol, an amino alcohol, to prevent its participation in unwanted side reactions during subsequent synthetic steps. The protection allows for the selective reaction of other functional groups on the molecule. The Fmoc group is later removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to liberate the free amine for further coupling reactions. This cycle of protection, coupling, and deprotection is the cornerstone of Fmoc-based SPPS.

Physicochemical and Spectroscopic Data of Fmoc-Beta-Alaninol

A thorough understanding of the physical and chemical properties of Fmoc-beta-alaninol is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of Fmoc-Beta-Alaninol [1][2][]

| Property | Value |

| Chemical Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 124-126 °C |

| Solubility | Slightly soluble in Chloroform and DMSO |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data for Fmoc-Beta-Alaninol and Related Structures

Note: Specific, publicly available, fully assigned spectroscopic data for Fmoc-beta-alaninol is limited. The following table includes data for the closely related and structurally similar Fmoc-beta-alanine for reference and comparative purposes.

| Technique | Fmoc-beta-alanine (Reference Data) [4] |

| ¹H NMR (CDCl₃) | δ 7.74 (d, 2H), 7.56 (d, 2H), 7.38 (t, 2H), 7.29 (t, 2H), 4.39 (d, 2H, J=7.0 Hz), 4.19 (t, 1H, J=6.0 Hz), 3.47 (d, 2H, J=7.0 Hz), 2.60 (t, 2H) |

| ¹³C NMR | Data for Fmoc-Ala-OH is available, but not for Fmoc-beta-alanine in the provided results. |

| IR (KBr) | Characteristic peaks for Fmoc-Ala-OH include N-H, C=O, C=C, and C-O stretches.[5] A spectrum for Fmoc-beta-alanine would show similar characteristic peaks. |

| Mass Spectrometry | Molecular Ion (M+) for C₁₈H₁₇NO₄ (Fmoc-beta-alanine): 311.33 g/mol . The expected monoisotopic mass for Fmoc-beta-alaninol (C₁₈H₁₉NO₃) is approximately 297.136 g/mol . |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of Fmoc-beta-alaninol.

Synthesis of Fmoc-Beta-Alaninol

This protocol describes the protection of the amino group of beta-alaninol (3-amino-1-propanol) using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

3-Amino-1-propanol

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

2N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

In a round-bottom flask, dissolve 3-amino-1-propanol in a 10% aqueous solution of sodium carbonate.

-

Cool the flask in an ice bath with continuous stirring.

-

Separately, dissolve an equimolar amount of Fmoc-Cl in 1,4-dioxane.

-

Slowly add the Fmoc-Cl solution dropwise to the stirred solution of 3-amino-1-propanol.

-

Allow the reaction mixture to stir at room temperature for approximately 4 hours.

-

After the reaction is complete, add water to the mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash them with 2N HCl, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Fmoc-beta-alaninol can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Deprotection of Fmoc-Beta-Alaninol

This protocol outlines the standard procedure for the removal of the Fmoc protecting group to yield free beta-alaninol.

Materials:

-

Fmoc-beta-alaninol

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Reaction vessel (e.g., solid-phase synthesis vessel or round-bottom flask)

-

Shaker or magnetic stirrer

Procedure:

-

If performing solid-phase synthesis, swell the resin-bound Fmoc-beta-alaninol in DMF. For solution-phase, dissolve the Fmoc-beta-alaninol in DMF.

-

Add a solution of 20% piperidine in DMF to the reaction vessel.

-

Agitate the mixture at room temperature. The deprotection reaction is typically complete within 30 minutes. The progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

-

After the reaction is complete, filter the solution (if in solution-phase) or drain the reaction vessel (for SPPS).

-

Wash the product (or resin) thoroughly with DMF to remove the piperidine and the dibenzofulvene adduct.

-

The resulting product is the deprotected beta-alaninol, ready for the next step in the synthesis.

Visualizing Workflows and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the key processes and relationships involved in the use of the Fmoc protecting group with beta-alaninol.

Conclusion

Fmoc-beta-alaninol is an indispensable reagent for the synthesis of modified peptides and other complex organic molecules. Its unique properties, including the base-lability of the Fmoc group, allow for its seamless integration into established synthetic workflows. This guide provides the essential technical information and protocols to enable researchers, scientists, and drug development professionals to effectively utilize Fmoc-beta-alaninol in their research and development endeavors. A clear understanding of its properties and reaction conditions is paramount to achieving high yields and purity in the final products.

References

The Strategic Integration of Fmoc-beta-alaninol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic properties is paramount. Fmoc-beta-alaninol, a derivative of the non-proteinogenic amino acid beta-alanine, has emerged as a versatile building block in the synthesis of peptides, peptidomimetics, and other complex drug candidates.[1] Its unique structural features, including the presence of a primary alcohol and a beta-amino backbone, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the applications of Fmoc-beta-alaninol in medicinal chemistry, with a focus on its role in solid-phase peptide synthesis (SPPS), the generation of peptide alcohols, and its impact on the biological activity of the resulting compounds.

Core Applications of Fmoc-beta-alaninol in Drug Discovery

Fmoc-beta-alaninol serves as a crucial intermediate in several key areas of medicinal chemistry:

-

Peptide and Peptidomimetic Synthesis: As a protected amino alcohol, Fmoc-beta-alaninol is a valuable building block in the synthesis of modified peptides. The incorporation of beta-amino acids can enhance proteolytic stability, a critical factor in improving the in vivo half-life of peptide-based drugs.[2]

-

Drug Development: It plays a significant role in the development of pharmaceutical compounds, particularly in creating molecules with improved bioavailability and therapeutic efficacy.[1] The hydroxyl group can be further functionalized to introduce other moieties or to serve as a point of attachment for linkers.

-

Bioconjugation: Fmoc-beta-alaninol is utilized in bioconjugation processes, facilitating the attachment of biomolecules to other molecules or surfaces, which is essential for applications in diagnostics and drug delivery systems.[1]

-

Synthesis of Peptide Alcohols and Aldehydes: The primary alcohol functionality of Fmoc-beta-alaninol allows for the direct synthesis of peptide alcohols.[][4] These can be further oxidized to peptide aldehydes, which are known to be potent inhibitors of various proteases.[5]

Synthesis and Incorporation of Beta-Amino Acid Derivatives

The synthesis of Fmoc-protected beta-amino acids, such as Fmoc-beta-alanine, is a well-established process. A common method involves the reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[6]

Experimental Protocol: Synthesis of Fmoc-beta-alanine

Materials:

-

β-Alanine

-

10% Sodium Carbonate (Na2CO3) solution

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Diethyl ether

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve β-Alanine (e.g., 0.5 g, 6.61 mmol) in 10% Na2CO3 solution (12 ml) in a flask with stirring.[6]

-

Cool the solution in an ice bath.

-

Gradually add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in diethyl ether (10 ml).[6]

-

Stir the reaction mixture at room temperature for 4 hours.[6]

-

Add water (80 ml) to the reaction mixture.

-

Separate the aqueous phase and extract it three times with diethyl ether (75 ml each).[6]

-

Acidify the aqueous layer to pH 2 with 2N HCl solution.[6]

-

Extract the acidified aqueous layer three times with ethyl acetate (75 ml each).[6]

-

Combine the organic phases and concentrate to obtain the crude product.[6]

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:2) to yield pure Fmoc-beta-alanine as a white solid.[6]

Quantitative Data:

A typical synthesis of Fmoc-beta-alanine can achieve a high yield and purity, as summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | β-Alanine (0.5g) | [6] |

| Reagent | Fmoc-Cl (1.45g) | [6] |

| Yield | 1.41g (81%) | [6] |

| Purity (by HPLC) | ≥99.0% | [7] |

The synthesis of dipeptides containing Fmoc-beta-alanine has also been reported with high yields and purity, demonstrating the efficiency of coupling reactions involving this building block.

| Dipeptide Product | Purity | Single Max Impurity | Yield | Reference |

| Fmoc-beta-Ala-Gly-OH | 99.8% | 0.1% | 78.5% | [8] |

| Fmoc-beta-Ala-Val-OH | 99.0% | 0.41% | 72% | [8] |

| Fmoc-beta-Ala-Ile-OH | 99.1% | 0.39% | 70% | [8] |

Solid-Phase Synthesis of Peptides Containing Beta-Alaninol

The incorporation of Fmoc-beta-alaninol into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the standard Fmoc/tBu strategy. The primary alcohol of Fmoc-beta-alaninol can be attached to a resin, or it can be added as the C-terminal residue.

Experimental Workflow for SPPS Incorporation

The general workflow for incorporating Fmoc-beta-alaninol at the C-terminus of a peptide is depicted below.

Detailed Protocol for a Coupling Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

-

Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 15 minutes to remove the Fmoc protecting group from the resin's linker.[9]

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine.[9]

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-beta-alaninol (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like DI(EA (6 equivalents) in DMF.[9]

-

Pre-activate the mixture for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.[9]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

This cycle of deprotection and coupling is repeated to elongate the peptide chain.

Impact on Peptide Structure and Bioactivity

The introduction of a beta-amino acid like beta-alaninol into a peptide backbone can significantly influence its conformation and, consequently, its biological activity.[10] Beta-amino acids can induce the formation of stable secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides while being more resistant to enzymatic degradation.[2][10]

The C-terminal hydroxyl group of beta-alaninol-containing peptides can also be a key determinant of biological activity. For instance, peptide alcohols have been shown to act as potent inhibitors of various enzymes, including proteases.[11]

Conclusion

Fmoc-beta-alaninol is a valuable and versatile building block in medicinal chemistry. Its incorporation into peptides and other molecules can lead to compounds with improved stability, bioavailability, and biological activity. The well-defined protocols for its synthesis and incorporation in solid-phase peptide synthesis make it an accessible tool for researchers and drug developers. As the demand for novel therapeutics with enhanced properties continues to grow, the strategic application of Fmoc-beta-alaninol and related beta-amino acid derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

Preliminary Investigation of Fmoc-beta-alaninol in Peptide Mimics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation and application of N-α-Fmoc-beta-alaninol as a building block in the synthesis of peptide mimics. Due to its inherent flexibility and modified backbone structure, beta-alaninol offers a unique tool for designing peptidomimetics with altered conformational properties and potentially enhanced biological activity and stability. This document details the synthesis of Fmoc-beta-alaninol, its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), methods for characterization, and its potential application in targeting key signaling pathways relevant to drug discovery.

Synthesis of Fmoc-beta-alaninol

The synthesis of Fmoc-beta-alaninol is typically achieved in a two-step process starting from the commercially available β-alanine. The first step involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol: Synthesis of Fmoc-β-alanine (Fmoc-β-Ala-OH)

Materials:

-

β-alanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Diethyl ether

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure: [1]

-

Dissolve β-alanine in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl in dioxane or diethyl ether.

-

Add the Fmoc-Cl solution dropwise to the stirring β-alanine solution.

-

Allow the reaction to stir at room temperature for several hours.

-

After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of 2 with HCl.

-

Extract the product, Fmoc-β-Ala-OH, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-β-Ala-OH as a white solid.

Experimental Protocol: Reduction of Fmoc-β-alanine to Fmoc-beta-alaninol

Materials:

-

Fmoc-β-Ala-OH

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Water

Procedure:

Note: This is a general procedure for the reduction of N-protected amino acids to their corresponding alcohols via a mixed anhydride intermediate. Specific optimization for Fmoc-β-Ala-OH may be required.

-

Dissolve Fmoc-β-Ala-OH in anhydrous THF and cool the solution to -15°C in an ice-salt bath.

-

Add N-methylmorpholine to the solution.

-

Slowly add ethyl chloroformate dropwise, ensuring the temperature remains below -10°C.

-

Stir the reaction mixture at this temperature for 15-20 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride in water and cool it in an ice bath.

-

Slowly add the NaBH₄ solution to the mixed anhydride solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours, gradually warming to room temperature.

-

Quench the reaction by adding 1 M HCl until the pH is acidic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-beta-alaninol.

-

Purify the product by flash chromatography on silica gel.

Incorporation of Fmoc-beta-alaninol into Peptide Mimics via SPPS

Fmoc-beta-alaninol can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its incorporation can be either at the C-terminus or within the peptide sequence.

Workflow for SPPS Incorporation of Fmoc-beta-alaninol

Caption: General workflow for solid-phase synthesis of a peptide mimic incorporating Fmoc-beta-alaninol.

Experimental Protocol: SPPS of a Peptide Mimic with C-terminal beta-alaninol

Note: Specific quantitative data on the coupling efficiency of Fmoc-beta-alaninol is not widely available in the literature. The following protocol is a generalized procedure and may require optimization.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-beta-alaninol

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Base for coupling (e.g., DIPEA, NMM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

-

Loading of Fmoc-beta-alaninol onto 2-Chlorotrityl Chloride Resin:

-

Swell the 2-chlorotrityl chloride resin in DCM.

-

Dissolve Fmoc-beta-alaninol (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

Determine the loading of the resin using a UV-Vis spectrophotometer to measure the amount of Fmoc group released upon treatment with piperidine.

-

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin extensively with DMF.

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and NMR spectroscopy.

-

Data Presentation: Expected Performance and Characterization

Table of Coupling Reagents and Expected Efficiencies

| Coupling Reagent | Activating Agent | Base | Expected Coupling Efficiency | Notes |

| HATU | - | DIPEA | High (>98%) | Generally effective for hindered couplings. |

| HBTU | - | DIPEA | High (>98%) | A common and effective coupling reagent. |

| DIC/Oxyma | Oxyma Pure® | - | Good-High | Carbodiimide-based activation, can be beneficial for reducing racemization. |

| PyBOP | - | DIPEA | Good-High | Phosphonium-based reagent. |

Note: Coupling efficiency is highly sequence-dependent and also depends on the steric hindrance of the coupling partners. The hydroxyl group of Fmoc-beta-alaninol is not expected to interfere with the coupling of subsequent amino acids.

Table of Representative NMR Chemical Shifts

The following table shows the ¹H NMR chemical shifts for a β-alanine residue within a peptide. The incorporation of β-alaninol would result in the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH group.

| Proton | β-alanine in a Peptide (ppm) | Expected β-alaninol in a Peptide (ppm) |

| NH | ~8.0-8.5 (triplet) | ~7.8-8.3 (triplet) |

| α-CH₂ | ~2.4-2.6 (triplet) | ~2.3-2.5 (multiplet) |

| β-CH₂ | ~3.3-3.5 (quartet) | ~3.1-3.4 (multiplet) |

| COOH | ~10-12 (broad singlet) | - |

| CH₂OH | - | ~3.5-3.7 (multiplet) |

| OH | - | Variable, often broad |

Note: Chemical shifts are highly dependent on the solvent and the surrounding amino acid sequence.

Application in Targeting Signaling Pathways

Peptide mimics containing β-alaninol can be designed to modulate protein-protein interactions (PPIs) that are crucial in various disease-related signaling pathways. The increased flexibility of the β-amino acid backbone can allow for better mimicry of protein secondary structures like β-turns or extended conformations involved in PPIs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in many cancers.[2] A key PPI in this pathway is the interaction between β-catenin and the transcription factor T-cell factor (TCF).[3] Peptidomimetics can be designed to disrupt this interaction.

Caption: The Wnt/β-catenin signaling pathway and the potential inhibitory action of a β-alaninol-containing peptide mimic.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, inflammation, and cancer.[4] The dimerization of STAT proteins is a critical step for their nuclear translocation and transcriptional activity. Peptidomimetics can be designed to interfere with this dimerization.[5]

References

- 1. Page loading... [guidechem.com]

- 2. Regulation of Wnt signaling by protein-protein interaction and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetic Landscape of Fmoc-beta-alaninol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fmoc-beta-alaninol Derivatives in Drug Discovery

Fmoc-beta-alaninol, a derivative of the naturally occurring amino alcohol alaninol, and its subsequent derivatives are emerging as valuable building blocks in medicinal chemistry. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a strategic advantage in peptide and peptidomimetic synthesis, contributing to the development of novel therapeutic agents.[1] While the primary utility of the Fmoc group lies in its role during synthesis, its influence on the pharmacokinetic profile of the final drug candidate is a critical area of investigation. It is suggested that incorporating Fmoc-beta-alaninol can enhance solubility and improve the pharmacokinetic properties of drug candidates, potentially leading to improved bioavailability and therapeutic efficacy.[1]

This technical guide provides an in-depth exploration of the anticipated pharmacokinetic properties of Fmoc-beta-alaninol derivatives. Due to the limited availability of specific public data on this particular class of compounds, this guide integrates established principles from the study of peptidomimetics, beta-amino acids, and prodrug design to offer a comprehensive overview for researchers in the field.

Anticipated Pharmacokinetic Profile

The pharmacokinetic profile of a drug candidate encompasses its absorption, distribution, metabolism, and excretion (ADME). For Fmoc-beta-alaninol derivatives, these properties will be heavily influenced by the nature of the parent molecule to which the Fmoc-beta-alaninol moiety is attached, as well as any further chemical modifications. The Fmoc group itself is relatively lipophilic, which can influence membrane permeability and interactions with plasma proteins.

Data Presentation: Representative Pharmacokinetic Parameters

Given the absence of specific published data for a singular Fmoc-beta-alaninol derivative, the following table summarizes hypothetical yet representative pharmacokinetic parameters that could be expected for a novel derivative. These values are extrapolated from studies on related compounds such as beta-peptides and peptidomimetics and should be considered as a general guide for initial experimental design.[2][3]

| Parameter | Representative Value | Unit | Significance |

| Bioavailability (F%) | 10 - 40 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability is a key challenge for peptide-like molecules. |

| Maximum Concentration (Cmax) | 0.1 - 1.0 | µg/mL | The peak plasma concentration of the drug after administration. |

| Time to Maximum Concentration (Tmax) | 1 - 4 | hours | The time taken to reach the maximum plasma concentration. |

| Elimination Half-life (t½) | 2 - 8 | hours | The time required for the concentration of the drug in the body to be reduced by half. Longer half-lives can allow for less frequent dosing. |

| Volume of Distribution (Vd) | 0.5 - 2.0 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | 0.1 - 0.5 | L/hr/kg | The rate at which a drug is removed from the body. |

Disclaimer: The values presented in this table are illustrative and not based on experimental data for a specific Fmoc-beta-alaninol derivative. Actual values will vary significantly depending on the complete chemical structure of the compound.

Experimental Protocols for Pharmacokinetic Assessment

Determining the pharmacokinetic profile of a novel Fmoc-beta-alaninol derivative requires a series of well-designed in vivo and in vitro experiments. The following outlines a detailed methodology for a preliminary pharmacokinetic study in a rodent model.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a novel Fmoc-beta-alaninol derivative following intravenous (IV) and oral (PO) administration in rats.

Materials:

-

Test compound: Fmoc-beta-alaninol derivative

-

Vehicle for IV administration (e.g., saline with 5% DMSO)

-

Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Cannulated catheters (for serial blood sampling)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimatization and Preparation:

-

House animals in a controlled environment for at least one week prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

Surgically implant jugular vein catheters for serial blood sampling. Allow for a recovery period of at least 48 hours.

-

-

Dosing:

-

Intravenous (IV) Administration: Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.

-

Oral (PO) Administration: Administer the test compound via oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Immediately place blood samples into EDTA-containing tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the Fmoc-beta-alaninol derivative in plasma.[4][5][6] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

-

Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank plasma.

-

Perform protein precipitation or liquid-liquid extraction to remove plasma proteins and potential interferences before analysis.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Experimental Workflow Diagram

Caption: Workflow for an in vivo pharmacokinetic study of a novel compound.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways targeted by Fmoc-beta-alaninol derivatives are yet to be elucidated, the inclusion of a beta-amino acid moiety suggests potential interactions with pathways modulated by other beta-amino acid-containing molecules. Beta-amino acids are known to be incorporated into peptidomimetics to confer resistance to enzymatic degradation and to mimic or disrupt protein-protein interactions.[7]

One of the key signaling pathways often implicated in the action of amino acid derivatives is the mTOR (mammalian target of rapamycin) pathway . This pathway is a central regulator of cell growth, proliferation, and survival.[8] Certain amino acids, such as leucine, are known to activate the mTORC1 complex, leading to downstream effects on protein synthesis.[8] It is plausible that novel Fmoc-beta-alaninol derivatives could be designed to either activate or inhibit this pathway, depending on the therapeutic goal.

mTOR Signaling Pathway Diagram

Caption: A simplified representation of the mTOR signaling pathway.

Conclusion and Future Directions

Fmoc-beta-alaninol derivatives hold considerable promise in the development of new therapeutics due to their potential for enhancing the pharmacokinetic properties of parent molecules. While specific data remains scarce, the principles of peptidomimetic and prodrug design provide a solid framework for their rational development and evaluation. Future research should focus on synthesizing a variety of Fmoc-beta-alaninol derivatives and subjecting them to rigorous pharmacokinetic and pharmacodynamic studies to validate their therapeutic potential. A deeper understanding of their ADME properties and their interactions with key signaling pathways will be crucial for translating these promising building blocks into clinically successful drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]